OATD-01

Chitinase Inhibition Pulmonary Fibrosis Target Engagement

For translational fibrosis research, sourcing a chitinase inhibitor with incomplete human PK data introduces exposure-modeling uncertainty. OATD-01 is the first and only clinical-stage dual CHIT1/AMCase inhibitor, closing this gap: - Balanced sub-100 nM dual inhibition (hCHIT1 IC50=23 nM; hAMCase IC50=9 nM) not replicated by mouse-selective or single-target analogs. - Completed Phase 1 PK/PD package provides human translational benchmarks for dose and exposure modeling. - Dose-responsive reduction in plasma chitinolytic activity serves as a direct, quantifiable biomarker of in vivo target engagement.

Molecular Formula C19H27ClN6O
Molecular Weight 390.9 g/mol
CAS No. 2088453-21-6
Cat. No. B8146327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOATD-01
CAS2088453-21-6
Molecular FormulaC19H27ClN6O
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N
InChIInChI=1S/C19H27ClN6O/c1-13-11-26(17(12-27-13)10-14-2-4-15(20)5-3-14)16-6-8-25(9-7-16)19-22-18(21)23-24-19/h2-5,13,16-17H,6-12H2,1H3,(H3,21,22,23,24)/t13-,17-/m0/s1
InChIKeySTWVLEKJQQRGMO-GUYCJALGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OATD-01: First-in-Class Dual Chitinase Inhibitor


OATD-01 (CAS: 2088453-21-6), also known as GLPG4716, is a small molecule dual inhibitor of the human chitinases chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase) [1]. Characterized by a 1,2,4-triazol-3-amine core, it exhibits low nanomolar affinity for both enzymes (hCHIT1 IC50 = 23 nM, hAMCase IC50 = 9 nM) and is orally bioavailable . As the first chitinase inhibitor to enter clinical development, OATD-01 has completed Phase 1 studies and is currently in Phase 2 trials for active pulmonary sarcoidosis, distinguishing it as a clinical-stage chemical probe with extensive preclinical characterization in models of pulmonary fibrosis and asthma [2].

OATD-01 Differentiation from Other Inhibitors


Broad claims of chitinase inhibition are insufficient for experimental rigor. While compounds like OAT-2068 or arginase-targeting agents (e.g., OATD-02) may share a developer or name prefix, they possess fundamentally divergent target profiles, species selectivity, and clinical development status. OATD-01's specific value derives from its balanced, sub-100 nM dual inhibition of both human CHIT1 and AMCase—a profile not replicated by mouse-selective CHIT1 inhibitors or alternative target inhibitors [1]. Furthermore, its unique dataset includes a completed Phase 1 clinical PK/PD package in humans and an ongoing Phase 2 trial, providing translational benchmarks that are absent for early-stage or chemically distinct analogs [2]. Using an incorrect analog introduces uncontrolled variables, undermining study reproducibility and translational relevance.

OATD-01 Head-to-Head Evidence


Dual CHIT1/AMCase Potency Advantage

OATD-01 is a balanced dual inhibitor of human CHIT1 and AMCase, with IC50 values of 23 nM and 9 nM, respectively [1]. In contrast, the related compound OAT-2068 is a mouse-selective CHIT1 inhibitor with markedly weaker activity on human enzymes (hCHIT1 IC50 = 1300 nM, hAMCase IC50 = 67 nM) [2]. OATD-01 thus provides a >50-fold improvement in potency for human CHIT1 and a >7-fold improvement for human AMCase compared to OAT-2068, establishing its clear advantage for translational studies requiring human target engagement.

Chitinase Inhibition Pulmonary Fibrosis Target Engagement

Chitinase vs. Arginase Target Specificity

OATD-01 and OATD-02, while both developed by Molecure, act on entirely distinct enzyme families and disease pathways [1]. OATD-01 potently inhibits CHIT1 and AMCase (IC50s = 23 nM and 9 nM), enzymes involved in tissue remodeling and fibrosis [1]. OATD-02 is a dual arginase inhibitor (ARG1 IC50 = 20 nM, ARG2 IC50 = 39 nM) designed for immuno-oncology applications to modulate tumor immunity and metabolism [2]. This fundamental difference in primary pharmacology dictates that the compounds are not interchangeable for any research application targeting chitinase biology or fibrotic disease models.

Target Selectivity Arginase Mechanism of Action

Oral Bioavailability and Translational PK Profile

OATD-01 is designed for oral administration and exhibits favorable pharmacokinetics in multiple species and humans, enabling once-daily dosing [1]. Preclinically, it demonstrated high oral bioavailability, low clearance, and a high volume of distribution [2]. A Phase 1 study in healthy volunteers confirmed this profile: after a single oral dose, OATD-01 was well tolerated, exhibited dose-proportional increases in Cmax and AUC, and achieved peak plasma concentrations within 0.75-2.5 hours [3]. This contrasts with earlier tool compounds like allosamidin, a natural product chitinase inhibitor with poor oral bioavailability and pharmacokinetic properties unsuitable for in vivo use, limiting its utility to in vitro or local administration studies.

Pharmacokinetics Oral Bioavailability Clinical Translation

In Vivo Antifibrotic Efficacy in Pulmonary Fibrosis

OATD-01 has demonstrated significant, dose-dependent antifibrotic efficacy in a standard preclinical model of idiopathic pulmonary fibrosis (IPF) [1]. Daily oral administration at 30 and 100 mg/kg in a bleomycin-induced mouse model resulted in a significant reduction in lung fibrosis, decreased expression of profibrotic factors, and lower soluble collagen concentration [1]. The study also confirmed in vivo target engagement through a dose-responsive reduction in plasma chitinolytic activity. This well-documented in vivo efficacy package, established in a therapeutic treatment regimen, contrasts with many early-stage CHIT1 inhibitors that lack such extensive and robust in vivo validation.

Pulmonary Fibrosis Antifibrotic Efficacy In Vivo Model

OATD-01: Key Research Applications


CHIT1/AMCase Target Validation for Fibrosis

OATD-01 is the compound of choice for studies aiming to link chitinase inhibition to anti-fibrotic outcomes. Its robust, dose-dependent efficacy in the bleomycin-induced pulmonary fibrosis model, combined with a well-characterized PK/PD relationship in both mice and humans, makes it a superior tool for translational research compared to less validated or mouse-selective inhibitors [1]. The availability of human Phase 1 PK data allows for more accurate modeling of human dose and exposure, a critical step in drug discovery programs targeting IPF or other fibrotic lung diseases [2].

In Vivo Target Engagement and Chitinolytic Activity

A key advantage of OATD-01 is the established correlation between compound administration, plasma chitinolytic activity, and disease outcome [1]. In both preclinical models and Phase 1 human subjects, OATD-01 induces a dose-responsive and sustained reduction in chitinolytic activity, providing a direct, quantifiable biomarker of in vivo target engagement [2]. This makes OATD-01 an invaluable tool for pharmacodynamic studies in animal models of asthma, sarcoidosis, and MASH, where monitoring target engagement is essential for interpreting efficacy results [3].

Alternative Pathways in Asthma and Th2 Inflammation

For researchers investigating non-steroidal mechanisms in asthma, OATD-01 offers a novel approach targeting AMCase, an enzyme induced at sites of Th2 inflammation [1]. Preclinical studies have shown OATD-01's anti-inflammatory activity is superior to montelukast in standard mouse models of asthma [1]. This, combined with its clean off-target profile and oral bioavailability, positions OATD-01 as a unique chemical probe for dissecting chitinase-driven pathways in allergic airway disease and for exploring combination strategies with existing therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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